1-Methylpiperidin-4-amine hydrochloride

Descripción

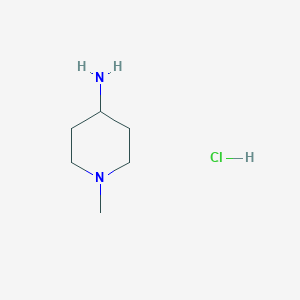

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMYKAREPXBRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-03-9 | |

| Record name | 4-Piperidinamine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways for 1 Methylpiperidin 4 Amine Hydrochloride

Established Synthetic Routes for 1-Methylpiperidin-4-amine Hydrochloride

The synthesis of this compound can be achieved through several well-documented pathways, primarily starting from 1-methyl-4-piperidone (B142233) or derivatives of piperidine-4-carboxylic acid. These methods rely on fundamental organic transformations to introduce the amine functionality at the C4 position of the piperidine (B6355638) ring.

Amination Reactions in the Synthesis of this compound

A common two-step approach to amination involves the formation and subsequent reduction of an oxime intermediate. This method begins with the reaction of the precursor, 1-methyl-4-piperidone, with hydroxylamine (B1172632) hydrochloride. This reaction forms 1-methyl-4-piperidone oxime, which can be isolated as its hydrochloride salt. nih.govtcichemicals.comtcichemicals.com The oxime is a key intermediate that can then be converted to the desired primary amine. researchgate.net

The reduction of the C=N double bond of the oxime to an amino group is a standard transformation. This can be accomplished using various reducing agents. A powerful method involves the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether. Alternatively, catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, provides a scalable and effective means to yield 1-methylpiperidin-4-amine. The final product is then converted to its stable hydrochloride salt.

| Step | Reactants | Reagents/Catalysts | Product |

| 1. Oximation | 1-Methyl-4-piperidone, Hydroxylamine hydrochloride | Ethanol (B145695)/Water | 1-Methyl-4-piperidone oxime hydrochloride |

| 2. Reduction | 1-Methyl-4-piperidone oxime | LiAlH₄ or H₂/Raney Ni | 1-Methylpiperidin-4-amine |

Reductive Amination Approaches for this compound

Reductive amination offers a more direct, one-pot method for the synthesis of 1-methylpiperidin-4-amine from its ketone precursor, 1-methyl-4-piperidone. researchgate.net This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate, to form an imine or enamine intermediate in situ. This intermediate is not isolated but is immediately reduced to the target amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. Catalytic hydrogenation is also a widely used method, where a mixture of the ketone and the amine source is subjected to hydrogen gas in the presence of a metal catalyst, such as palladium on carbon or Raney nickel. google.com This approach is highly efficient and is prevalent in both laboratory and industrial settings for amine synthesis. researchgate.net

| Starting Material | Amine Source | Reducing Agent/Catalyst | Product |

| 1-Methyl-4-piperidone | Ammonia / Ammonium Acetate | NaBH₃CN or H₂/Pd-C | 1-Methylpiperidin-4-amine |

Conversion of Piperidine-4-carboxylic Acid Derivatives to this compound Precursors

An alternative synthetic strategy begins with piperidine-4-carboxylic acid or its derivatives. This route involves the transformation of the carboxylic acid functional group into an amine through molecular rearrangements like the Hofmann or Curtius rearrangement. The synthesis first requires the preparation of the N-methylated carboxylic acid, 1-methylpiperidine-4-carboxylic acid.

The Hofmann rearrangement utilizes the corresponding carboxamide as a precursor. The route proceeds as follows:

Amide Formation : 1-methylpiperidine-4-carboxylic acid is converted into its corresponding amide, 1-methylpiperidine-4-carboxamide, typically via an acid chloride or ester intermediate which then reacts with ammonia.

Hofmann Rearrangement : The resulting amide is treated with bromine and a strong base, such as sodium hydroxide. researchgate.net This induces a rearrangement where the amide is converted into a primary amine with one fewer carbon atom, directly yielding 1-methylpiperidin-4-amine. A patent describing a similar transformation for the related 1-Boc-4-piperidinecarboxamide supports the viability of this approach. researchgate.net

The Curtius rearrangement provides another pathway, starting from the carboxylic acid, which is first converted to an acyl azide (B81097). Gentle heating of the acyl azide causes it to rearrange, losing nitrogen gas to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate with acid or base yields the desired 1-methylpiperidin-4-amine.

| Rearrangement | Precursor | Key Reagents | Intermediate |

| Hofmann | 1-Methylpiperidine-4-carboxamide | Br₂, NaOH | Isocyanate |

| Curtius | 1-Methylpiperidine-4-carbonyl azide | Heat (Δ) | Isocyanate |

Role of Intermediates in this compound Synthesis (e.g., 1-benzylpiperidin-4-amine)

Protecting group strategies are frequently employed in multi-step syntheses to mask reactive functional groups. In the context of 1-methylpiperidin-4-amine synthesis, the benzyl (B1604629) group serves as a common and effective protecting group for the piperidine nitrogen. The synthesis begins with 1-benzyl-4-piperidone. sigmaaldrich.com

The key intermediate, 4-amino-1-benzylpiperidine, is synthesized from 1-benzyl-4-piperidone, often via reductive amination or reduction of the corresponding oxime. chemicalbook.comwikipedia.org The benzyl group can then be removed through catalytic hydrogenolysis. This reaction typically involves hydrogenation over a palladium catalyst (e.g., Pd/C), which cleaves the C-N benzyl bond to yield 4-aminopiperidine.

The final step is the selective N-methylation of 4-aminopiperidine. This is commonly achieved through the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. This reaction is highly effective for exhaustively methylating primary and secondary amines to their tertiary counterparts. The resulting 1-methylpiperidin-4-amine is then isolated as the hydrochloride salt.

| Step | Starting Material | Reagents | Product |

| 1 | 1-Benzyl-4-piperidone | NH₃, H₂/Catalyst | 4-Amino-1-benzylpiperidine |

| 2 | 4-Amino-1-benzylpiperidine | H₂, Pd/C | 4-Aminopiperidine |

| 3 | 4-Aminopiperidine | HCHO, HCOOH | 1-Methylpiperidin-4-amine |

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. For piperidine-containing compounds, advanced catalytic strategies represent a significant area of research.

Catalytic Methods in this compound Synthesis (e.g., Ruthenium(III) catalysis in related oxidations)

While the core functional group transformations to produce 1-methylpiperidin-4-amine from its cyclic precursors rely on established methods, advanced catalytic strategies often focus on the construction of the piperidine ring itself. Ruthenium-catalyzed reactions, for instance, have emerged as powerful tools for synthesizing six-membered nitrogen heterocycles from acyclic precursors.

One prominent example is the Ruthenium-catalyzed Ring-Closing Metathesis (RCM) of dialkenyl amines. This reaction provides an efficient pathway to tetrahydropyridine (B1245486) derivatives, which can subsequently be reduced to the corresponding piperidines. Although this does not directly produce the title compound, it represents a modern approach to obtaining the core N-substituted piperidone scaffold, which can then be functionalized using the methods described previously.

Furthermore, ruthenium complexes have been shown to catalyze the coupling of substrates like propargylic amides and allylic alcohols to generate substituted piperidine derivatives. These methods offer novel, atom-economical routes to complex piperidine structures by forming the ring and introducing substituents in a controlled manner. While the prompt's mention of "related oxidations" is less common for the direct synthesis of a saturated amine, the broader field of ruthenium catalysis offers advanced pathways for assembling the fundamental piperidine structure required for the synthesis of this compound.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound primarily focuses on the production of its precursor, 1-methyl-4-piperidone. Traditional methods often rely on volatile organic solvents and stoichiometric reagents. Modern approaches seek to mitigate these environmental drawbacks.

A significant advancement is the use of Deep Eutectic Solvents (DES) as an alternative reaction medium. researchgate.netasianpubs.org A DES formed from glucose and urea, for example, has been shown to be an effective and environmentally benign solvent for the one-pot synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org This approach aligns with green chemistry goals by using renewable, non-toxic, and biodegradable components.

In addition to alternative solvents, process intensification techniques such as microwave irradiation have been employed to improve reaction efficiency. Microwave-assisted synthesis can accelerate the reaction process, leading to higher conversion efficiency and increased yields of piperidone precursors under milder conditions. guidechem.com These methods reduce energy consumption and reaction times, contributing to a more sustainable manufacturing process. guidechem.com

Reaction Mechanisms and Kinetic Studies Related to this compound

Mechanistic Investigations of Formation and Derivatization

The formation of the 1-methylpiperidine-4-one core often proceeds via the Dieckmann condensation. The mechanism begins with the base-catalyzed generation of an ester enolate anion. researchgate.net The rate-determining step is the intramolecular nucleophilic attack of this enolate on the second ester carbonyl group, leading to ring closure. This is followed by the rapid elimination of an alkoxide, forming a cyclic β-keto ester. researchgate.net The final steps of hydrolysis and decarboxylation are driven by heating in an acidic solution. chemicalbook.com

The subsequent conversion to 1-Methylpiperidin-4-amine via reductive amination involves the reaction of the ketone with an amine source, like ammonia, to form an iminium ion intermediate. This electrophilic species is then reduced by a hydride reagent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the target amine.

Derivatization reactions, such as oxidation of the piperidine ring, have also been mechanistically studied. The oxidation of 1-(arylazo)piperidines with potassium permanganate (B83412) is proposed to proceed via oxidation at the α-position of the piperidine ring, which is an activating step for the molecule's alkylating activity. rsc.org

Kinetic Analysis of Key Synthetic Steps (e.g., Permanganate oxidation kinetics)

Kinetic studies provide insight into the reaction rates and mechanisms of synthetic and derivatization steps. The permanganate oxidation of piperidine derivatives has been a subject of such analysis. A kinetic study of the oxidation of 2,6-Diphenyl-Piperidine-4-one and its 3-Methyl derivative by Manganese(IV) in an acidic medium demonstrated that the reactions are first order with respect to both the piperidone substrate and the oxidant. researchgate.net The rate of the reaction was found to be directly proportional to the acid concentration. researchgate.net

These studies indicate that the oxidation rate is influenced by the substitution pattern on the piperidine ring. The presence of a 3-alkyl substituent was observed to decrease the rate of oxidation, suggesting steric hindrance or electronic effects influencing the reaction. researchgate.net The mechanism of oxidation of piperidinols by other oxidants like Vanadium(V) is proposed to involve a C-H bond fission, forming a free radical intermediate in the rate-determining step. rsc.org

Below is a table summarizing kinetic data from the oxidation of piperidone derivatives.

| Compound | [Substrate] (mol dm⁻³) | [H₂SO₄] (mol dm⁻³) | Rate Constant k x 10⁻⁴ (s⁻¹) |

|---|---|---|---|

| 2,6-Diphenyl-piperidine-4-one | 0.01 | 1.5 | 14.24 |

| 0.02 | 1.5 | 14.19 | |

| 0.01 | 1.8 | 17.15 | |

| 3-Methyl-2,6-diphenyl-piperidine-4-one | 0.01 | 1.5 | 11.39 |

| 0.02 | 1.5 | 11.32 | |

| 0.01 | 1.8 | 13.58 |

Purification and Isolation Techniques in this compound Synthesis

The isolation and purification of this compound from a reaction mixture is a critical step to ensure the final product's purity. As an amine salt, it is generally a crystalline solid that is soluble in aqueous solutions and alcohols but has low solubility in nonpolar organic solvents. ualberta.caresearchgate.net

A common method for isolation involves converting the free amine into its hydrochloride salt directly within the reaction workup. After synthesizing the free base, it can be dissolved in a suitable organic solvent, such as isopropanol (B130326) (IPA) or dichloromethane. google.comsciencemadness.org A solution of hydrogen chloride (e.g., as a solution in ether or ethanol, or as anhydrous gas) is then added, causing the hydrochloride salt to precipitate out of the solution. google.comresearchgate.netsciencemadness.org The resulting solid can then be collected by filtration.

Recrystallization is a standard technique for further purification. The crude hydrochloride salt is dissolved in a minimum amount of a hot solvent in which it is soluble (like ethanol or an alcohol-water mixture) and then allowed to cool slowly. The pure crystals will form, leaving impurities behind in the solvent. researchgate.net An alternative is to precipitate the salt from a solution by adding a non-solvent. For example, adding a solvent like diethyl ether or acetone (B3395972) to a solution of the salt in a more polar solvent can induce crystallization. researchgate.netsciencemadness.org

Another powerful purification strategy is pH-based liquid-liquid extraction. The amine can be separated from non-basic impurities by dissolving the mixture in an organic solvent and extracting it with an aqueous acid solution. ualberta.ca The amine hydrochloride salt will move to the aqueous layer. ualberta.ca The aqueous layer is then separated, and the pH is made basic by adding a strong base like sodium hydroxide, which regenerates the free amine. ualberta.ca The free amine, now insoluble in the aqueous base, can be extracted back into an organic solvent, dried, and then converted to the pure hydrochloride salt as described previously. ualberta.ca For challenging separations, column chromatography on silica (B1680970) or alumina (B75360) can also be employed. researchgate.net

Chemical and Physical Properties

Tabulated Chemical Properties

Here are the key chemical identifiers and properties for the free amine base, 1-Methylpiperidin-4-amine.

| Property | Value | Source(s) |

| Chemical Name | 1-Methylpiperidin-4-amine | guidechem.comscbt.comoakwoodchemical.com |

| CAS Number | 41838-46-4 | scbt.comoakwoodchemical.com |

| Molecular Formula | C₆H₁₄N₂ | scbt.com |

| Molecular Weight | 114.19 g/mol | scbt.com |

| Canonical SMILES | CN1CCC(CC1)N | guidechem.com |

| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N | guidechem.comchemicalbook.com |

| pKa | 9.92 ± 0.20 (Predicted) | guidechem.com |

Note: The table refers to the free base, 1-Methylpiperidin-4-amine. The hydrochloride salt has the CAS number 120088-53-1. bldpharm.com

Tabulated Physical Properties

Physical property data for this compound is limited in the literature; however, data for the free base and related precursors are available.

| Property | Value | Compound | Source(s) |

| Appearance | Colorless to light-yellow liquid | 1-Methylpiperidin-4-amine | guidechem.com |

| Boiling Point | 55-60 °C @ 11 mm Hg | 1-Methyl-4-piperidone (B142233) | chemicalbook.com |

| Density | 0.92 g/mL at 25 °C | 1-Methyl-4-piperidone | chemicalbook.com |

| Water Solubility | Miscible | 1-Methyl-4-piperidone | chemicalbook.com |

| Solubility | Soluble in water | 1-Methylpiperidin-4-amine | guidechem.com |

Computational and Theoretical Chemistry of 1 Methylpiperidin 4 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 1-Methylpiperidin-4-amine hydrochloride, these calculations can predict its geometry, electronic landscape, and spectroscopic characteristics.

Electronic Structure and Molecular Orbitals (e.g., FMO and FED)

The electronic structure of this compound can be investigated using methods like Density Functional Theory (DFT). Such studies, while not found specifically for this hydrochloride salt, have been performed on related piperidine (B6355638) derivatives, offering a framework for understanding. For instance, analysis of piperidin-4-one imine derivatives has utilized DFT to explore molecular orbitals. nih.gov

A similar theoretical approach for this compound would involve calculating the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, a Frontier Electron Density (FED) analysis could reveal the most probable sites for electrophilic and nucleophilic attacks. For the protonated form of 1-Methylpiperidin-4-amine, the positive charge on the nitrogen atoms would significantly influence the electrostatic potential and the distribution of these frontier orbitals. The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is critical for understanding intermolecular interactions. nih.gov

Conformational Analysis and Energy Landscapes

The piperidine ring in this compound can exist in different conformations, primarily the chair and boat forms. The chair conformation is generally more stable. Conformational analysis through computational methods can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

The orientation of the amino and methyl groups (axial vs. equatorial) on the piperidine ring leads to different diastereomers with distinct energy levels. The protonation of the amino group and the piperidine nitrogen will also influence the conformational preferences due to steric and electronic effects. A detailed conformational search and energy landscape calculation would provide the relative populations of these conformers at a given temperature, which is essential for understanding its behavior in different environments.

Spectroscopic Property Prediction and Validation (e.g., NMR, LC-MS)

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be validated against experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts can be compared with experimental spectra to confirm the molecular structure and assign the signals. For the free base, 1-Methylpiperidin-4-amine, experimental ¹H NMR data is available. chemicalbook.com A computational study would involve optimizing the geometry of the cation and then calculating the chemical shifts for each proton and carbon atom. The correlation between the calculated and experimental chemical shifts would serve as a validation of the computed structure.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique. While a direct LC-MS study on this compound was not found, methods for related compounds like 1-amino-4-methyl-piperazine have been developed. mdpi.commdpi.com For this compound, computational methods can predict its protonated mass, which is fundamental for mass spectrometry. Furthermore, predicted collision cross-section (CCS) values for different adducts can be calculated, which is valuable for ion mobility-mass spectrometry analysis and can aid in the identification of the compound in complex mixtures. uni.lu

Molecular Dynamics Simulations and Conformational Dynamics

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in solution. By simulating the movement of the molecule and its surrounding solvent molecules over time, MD can reveal its conformational dynamics, solvation structure, and transport properties.

An MD simulation would typically start with the molecule in a box of solvent (e.g., water) and apply a force field to describe the interactions between atoms. The simulation would show how the piperidine ring flexes and how the substituents move, providing insights into the flexibility of the molecule. It would also illustrate the hydrogen bonding network between the protonated amine and water molecules, which is crucial for understanding its solubility and behavior in aqueous environments.

Docking and Ligand-Protein Interaction Studies (if applicable)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.inforesearchgate.net If this compound or its derivatives are being investigated as ligands for a biological target, such as a receptor or enzyme, docking studies would be highly relevant.

The process involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding affinity. d-nb.info This can help in identifying potential biological targets and in understanding the key interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that stabilize the ligand-protein complex. For example, docking studies have been used to evaluate the binding modes of other piperidine-containing compounds. d-nb.info Such studies on derivatives of 1-Methylpiperidin-4-amine could guide the design of new molecules with improved binding affinity and selectivity.

QSAR and Cheminformatics Applications for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov While no specific QSAR studies on this compound were found, this approach is highly applicable to its derivatives.

In a QSAR study, a set of molecules with known activities would be used to build a model. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Statistical methods, such as multiple linear regression, would then be used to create an equation that relates these descriptors to the biological activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives of 1-Methylpiperidin-4-amine, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Applications in Chemical Research

Role as a Building Block in Medicinal Chemistry

1-Methylpiperidin-4-amine hydrochloride serves as a valuable building block in medicinal chemistry. guidechem.com Its structure contains a secondary amine within the piperidine (B6355638) ring and a primary amine as a substituent, both of which are common reaction sites for building larger, more complex molecules. Researchers use this compound to introduce the 1-methylpiperidine-4-amine scaffold into potential drug candidates. guidechem.com This motif is found in various pharmacologically active agents, and using this intermediate can simplify the synthesis of target molecules being investigated for therapeutic potential. wikipedia.org

Use in Materials Science

While specific applications of this compound in materials science are not widely reported, piperidine derivatives in general find use in this field. They can be used as monomers or precursors for the synthesis of specialized polymers, such as certain types of nylons. chemicalbook.com Additionally, the amine functionalities present in piperidine derivatives can allow them to function as corrosion inhibitors for metal surfaces. ijnrd.org

Application as a Catalyst or Ligand in Organic Synthesis

The amine groups in this compound give it the potential to act as a base catalyst in certain organic reactions. Furthermore, the nitrogen atoms can act as ligands, coordinating to metal centers to form catalysts for various transformations. While piperidine itself is used in catalysis, specific documented use of this compound as a catalyst or ligand is not prominent in the surveyed literature. Its bifunctional nature, however, makes it an interesting candidate for the development of new catalytic systems.

Environmental and Safety Considerations in Handling 1 Methylpiperidin 4 Amine Hydrochloride

Sustainable Practices in Synthesis and Waste Management

The principles of green chemistry are increasingly being applied to the synthesis of piperidine (B6355638) derivatives to reduce environmental pollution and enhance safety. nih.gov The synthesis of 4-aminopiperidines, a class to which 1-Methylpiperidin-4-amine belongs, often involves reductive amination of a corresponding N-substituted 4-piperidone (B1582916) derivative. mdpi.comnih.gov Sustainable approaches in this context focus on the selection of reagents, catalysts, and reaction conditions that minimize waste and energy consumption.

Green Synthesis Strategies: Traditional methods for creating the piperidine ring, such as the Dieckmann condensation, are often being replaced by more environmentally friendly alternatives. nih.govdtic.mil Recent green approaches to piperidinol synthesis, for instance, utilize water-mediated intramolecular cyclization, which avoids hazardous solvents and reagents. nih.gov For the reductive amination step itself, the use of milder and more selective reducing agents like sodium triacetoxyborohydride (B8407120) is common. mdpi.comorganic-chemistry.org Another sustainable practice is the use of recyclable catalysts, such as those based on impregnated ruthenium on magnetite for N-alkylation, which can be easily recovered and reused, reducing heavy metal waste. acs.org One patented method for synthesizing the related compound N-methylpiperidine highlights the potential for waste valorization by using potassium dihydrogen phosphate, which can be recovered and repurposed as a fertilizer. patsnap.com

Waste Management in Pharmaceutical Intermediate Production: The manufacturing of pharmaceutical intermediates generates a variety of waste streams, including organic solvents, aqueous waste, and solid residues. novasolbio.com A structured approach to waste management is essential for environmental compliance and operational sustainability. thepharmajournal.commanufacturingchemist.com The first step involves the proper segregation and classification of waste into categories such as hazardous and non-hazardous. novasolbio.comadragos-pharma.com

Key waste management practices include:

Source Reduction: Optimizing chemical reactions to improve yield and reduce the formation of byproducts.

Solvent Recovery: Recovering and reusing solvents like methanol, which are common in amine synthesis, through distillation. organic-chemistry.org

Waste Segregation: Keeping different waste streams separate to prevent hazardous reactions and facilitate specialized treatment and recycling. novasolbio.com

Resource Utilization: Exploring the potential to convert organic waste into valuable products, such as producing biogas through anaerobic fermentation. novasolbio.com

The following table summarizes sustainable strategies applicable to the synthesis of piperidine derivatives.

| Strategy | Description | Environmental Benefit |

| Catalyst Recycling | Using heterogeneous or recoverable homogeneous catalysts (e.g., palladium on carbon, iron complexes) that can be separated from the reaction mixture and reused. nih.govinnovations-report.demdpi.com | Reduces heavy metal waste, lowers costs, and conserves resources. |

| Green Solvents | Employing water or other environmentally benign solvents in synthesis steps, such as in water-mediated cyclization reactions. nih.govorganic-chemistry.org | Minimizes the use and release of volatile organic compounds (VOCs). |

| Mild Reagents | Utilizing less hazardous and more selective reagents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride for reductive aminations. mdpi.comorganic-chemistry.org | Improves safety and reduces the generation of toxic waste. |

| Waste Valorization | Converting byproducts or waste materials into useful products, such as using recovered salts as fertilizers. patsnap.com | Creates a circular economy, reducing landfill waste and generating value. |

Environmental Impact Assessment of Related Manufacturing Processes

A comprehensive environmental impact assessment for the production of 1-Methylpiperidin-4-amine hydrochloride involves a cradle-to-gate life cycle assessment (LCA), examining everything from raw material extraction to the final product. norsus.nofrontiersin.org The key impact areas are associated with the raw materials, energy consumption, and the generation of emissions and waste.

Raw Material and Energy Impacts: The synthesis of amines fundamentally relies on ammonia (B1221849), the production of which is an energy-intensive process. acs.orgwikipedia.org Traditional ammonia production (grey ammonia) uses fossil fuels and has a significant carbon footprint. aalto.fi A shift towards "green ammonia," produced using renewable energy, has the potential to substantially reduce the global warming potential (GWP) of the entire downstream chemical supply chain. aalto.firesearchgate.net The synthesis of the piperidine ring itself often starts with pyridine (B92270), which is typically hydrogenated using nickel or other metal catalysts at high temperatures, consuming significant energy. dtic.mildtic.mil

Process Emissions and Waste: The manufacturing process for pharmaceutical intermediates can lead to several environmental impacts:

Air Emissions: Volatile organic compounds (VOCs) from solvents can be released into the atmosphere. The degradation of amines can also generate emissions of nitrogen oxides (NOx) and ammonia, which contribute to acidification and eutrophication. norsus.no

Wastewater: Aqueous waste streams may contain residual organic compounds, catalysts, and salts. vlses.com If not treated properly, these can be toxic to aquatic life. The complex chemical nature of pharmaceutical wastewater makes it particularly challenging to manage. manufacturingchemist.com

Solid Waste: Spent catalysts, filtration aids, and still bottoms from distillation constitute the primary solid waste. Improper disposal of these materials can lead to soil and groundwater contamination.

The table below outlines potential environmental impacts at various stages of related manufacturing processes.

| Production Stage | Key Activities | Potential Environmental Impact |

| Raw Material Sourcing | Production of ammonia and pyridine. | High energy consumption and greenhouse gas emissions, particularly from conventional "grey" ammonia synthesis. frontiersin.orgaalto.fi |

| Chemical Synthesis | Catalytic hydrogenation, reductive amination, use of solvents. | Generation of VOC emissions, wastewater containing organic pollutants and metal catalysts, and solid waste. norsus.novlses.com |

| Product Purification | Distillation, crystallization, filtration. | Energy consumption for heating and cooling; generation of distillation residues and spent filtration media. |

| Waste Handling | Storage and transport of hazardous and non-hazardous waste. | Risk of accidental spills and environmental contamination if not managed according to regulations. adragos-pharma.com |

Advanced Waste Treatment and Recycling Methodologies

To mitigate the environmental impact of manufacturing wastewater, particularly from pharmaceutical and chemical industries, advanced treatment and recycling methods are employed. These technologies are designed to handle biologically toxic or non-degradable materials often found in amine production waste streams. wikipedia.org

Advanced Oxidation Processes (AOPs): AOPs are a set of powerful chemical treatment methods that utilize highly reactive hydroxyl radicals (·OH) to oxidize and mineralize persistent organic pollutants into less harmful substances like water and carbon dioxide. wikipedia.orgh2oglobalnews.com These processes are effective for treating wastewater from pharmaceutical manufacturing, which can contain complex and recalcitrant compounds. wastewaterhub.comionexchangeglobal.com

Common AOPs include:

Fenton's Reagent (H₂O₂/Fe²⁺): This system generates hydroxyl radicals through the reaction of hydrogen peroxide with ferrous iron. It is a well-established method for treating complex industrial wastewater. nih.gov

Ozone-Based Processes (O₃/UV, O₃/H₂O₂): Combining ozone with ultraviolet (UV) light or hydrogen peroxide significantly enhances the production of hydroxyl radicals, leading to more efficient pollutant degradation. wastewaterhub.comionexchangeglobal.comnih.gov

UV/H₂O₂: This process uses UV light to cleave hydrogen peroxide molecules, forming hydroxyl radicals. It is a clean technology as it does not add any substances to the water other than H₂O₂. h2oglobalnews.com

The following table provides a comparison of common AOPs.

| AOP Method | Oxidizing Agents | Advantages | Disadvantages |

| Fenton | H₂O₂, Fe²⁺ | High efficiency, can be cost-effective. nih.gov | Requires acidic pH (typically 2.8-3.0), produces iron sludge. nih.gov |

| Ozone/UV | O₃, UV Light | Very effective for a wide range of pollutants, no sludge production. h2oglobalnews.comnih.gov | High energy consumption and capital cost. |

| H₂O₂/UV | H₂O₂, UV Light | No sludge, no addition of dissolved solids. h2oglobalnews.com | Can be less effective for turbid water, requires handling of H₂O₂. |

| Photocatalysis (e.g., TiO₂/UV) | Semiconductor catalyst, UV Light | Catalyst is reusable, can utilize solar light. | Catalyst recovery can be difficult, lower efficiency for some compounds. |

Bioremediation and Recycling: Bioremediation offers a sustainable and cost-effective alternative for treating waste from chemical production. mdpi.com This process uses microorganisms (bacteria, fungi) to degrade, detoxify, or immobilize contaminants in soil and water. nih.govnih.gov Bioaugmentation, which involves adding specific microbial strains to a contaminated site, can enhance the degradation rate of pollutants. researchgate.net While direct bioremediation of highly concentrated chemical waste may be challenging, it is a viable option for treating diluted effluent streams or contaminated soil. researchgate.net

Recycling is another cornerstone of modern waste management. A novel technology has been proposed for recycling aromatic amine waste by synthesizing non-toxic amino-complex compounds, which can then be used to neutralize other industrial wastes. witpress.com While developed for a different class of amines, this approach exemplifies the potential for creating circular processes where waste from one process becomes a raw material for another.

Q & A

What are the optimal synthetic routes for 1-Methylpiperidin-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Focus:

The synthesis of this compound typically involves alkylation or amination of piperidine precursors. A microwave-assisted method using 1-methylpiperidin-4-amine with diisopropylethylamine (DIEA) in isopropanol (i-PrOH) at 160°C achieves high yields (80–90%) by accelerating reaction kinetics and reducing side products . Alternative routes may include reductive amination of ketones with methylamine derivatives under hydrogenation conditions (e.g., H₂/Pd-C), though solvent choice (e.g., ethanol vs. acetonitrile) and temperature must be optimized to avoid over-reduction or byproduct formation .

Advanced Research Focus:

For scale-up, flow chemistry systems can enhance reproducibility by maintaining precise control over reaction parameters (e.g., residence time, mixing efficiency). Post-synthetic purification via recrystallization in ethanol/water mixtures improves purity (>98%), as monitored by HPLC (C18 columns, acetonitrile/water mobile phase with 0.1% formic acid) .

How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Basic Research Focus:

Nuclear magnetic resonance (NMR) is critical for structural confirmation. The ¹H-NMR spectrum should show characteristic peaks for the piperidine ring (δ 2.8–3.2 ppm for axial/equatorial protons) and the methylamine group (δ 1.4–1.6 ppm). ¹³C-NMR confirms the quaternary carbon at the amine position (δ 45–50 ppm) . Fourier-transform infrared spectroscopy (FT-IR) identifies N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Advanced Research Focus:

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) validates molecular ion peaks ([M+H]⁺ at m/z 129.1 for the free base). For impurity profiling, ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS detects trace byproducts (e.g., N-oxide derivatives) at limits of quantification (LOQ) <0.1% .

What are the challenges in analyzing impurities in this compound, and what strategies can be employed?

Basic Research Focus:

Common impurities include residual solvents (e.g., i-PrOH), unreacted starting materials (e.g., 1-methylpiperidin-4-one), and degradation products (e.g., hydrolyzed amines). Gas chromatography (GC) with flame ionization detection (FID) quantifies solvent residues, while reverse-phase HPLC with UV detection (210–220 nm) resolves polar impurities .

Advanced Research Focus:

Stability-indicating methods (e.g., stress testing under acidic/alkaline conditions) identify degradation pathways. For example, accelerated thermal degradation (40°C/75% RH) may form N-methylpiperidine, detectable via headspace GC-MS. Orthogonal validation using charged aerosol detection (CAD) ensures robustness for non-UV-active impurities .

How does this compound interact with biological targets, and what experimental models are suitable for such studies?

Basic Research Focus:

As a building block for enzyme inhibitors, it acts as a lysine methyltransferase (KMT) modulator. In vitro assays using recombinant GLP (G9a-like protein) measure inhibition via radiometric methyltransferase activity (³H-SAM incorporation) . Cell-based models (e.g., HEK293T) transfected with luciferase reporters quantify epigenetic effects (e.g., H3K9me2 suppression) .

Advanced Research Focus:

Isothermal titration calorimetry (ITC) determines binding thermodynamics (ΔG, ΔH) for target engagement. Molecular dynamics simulations (e.g., Amber force fields) predict binding poses in the KMT active site, guiding structure-activity relationship (SAR) studies for derivative synthesis .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Focus:

Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and photolysis. Use nitrogen-purged environments during weighing to avoid oxidation. Aqueous solutions (pH 4–6) are stable for ≤72 hours at 4°C .

Advanced Research Focus:

Long-term stability (>5 years) requires lyophilization and storage under argon. Thermal gravimetric analysis (TGA) monitors decomposition thresholds (typically >150°C). For transport, comply with IATA regulations for corrosive solids (Packing Group III) using UN-approved containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.